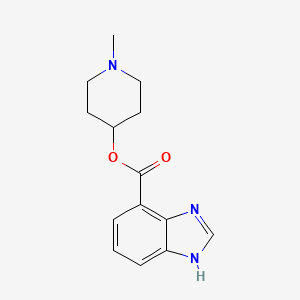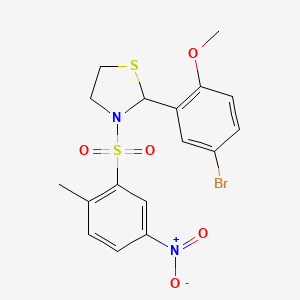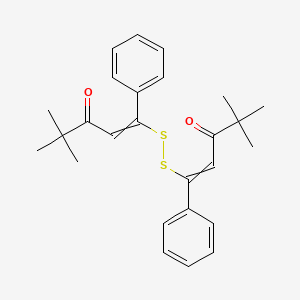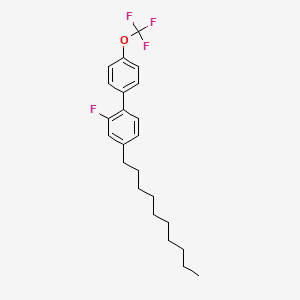
4-Decyl-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of various substituents such as decyl, fluoro, and trifluoromethoxy groups can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The decyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and trifluoromethoxy groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts to couple halogenated benzene and boronic acid derivatives.
Efficient Substitution Reactions:
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro and trifluoromethoxy groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals for display technologies.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: Could influence signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Decylbiphenyl: Lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the decyl group.
4-Decyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethoxy group.
Uniqueness
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is unique due to the combination of its substituents, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
397883-56-6 |
|---|---|
Fórmula molecular |
C23H28F4O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-decyl-2-fluoro-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C23H28F4O/c1-2-3-4-5-6-7-8-9-10-18-11-16-21(22(24)17-18)19-12-14-20(15-13-19)28-23(25,26)27/h11-17H,2-10H2,1H3 |
Clave InChI |
WNYLTTQMJHHKAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
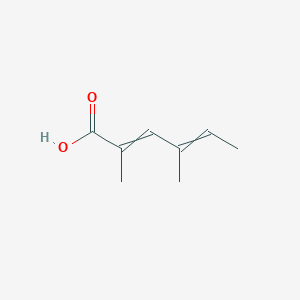
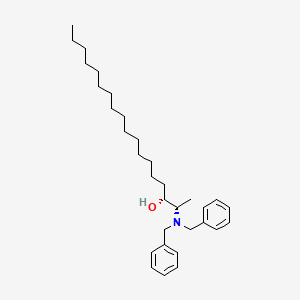
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
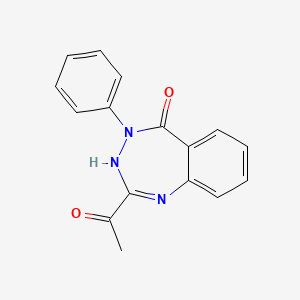
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
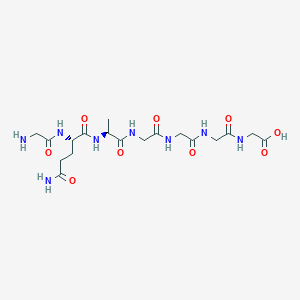
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
